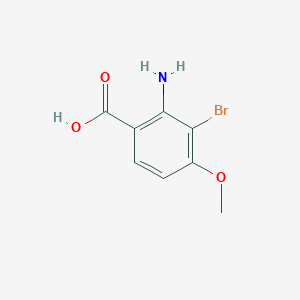

2-amino-3-bromo-4-methoxyBenzoic acid

Descripción

Substituted benzoic acids are a cornerstone of modern organic chemistry, and 2-amino-3-bromo-4-methoxybenzoic acid is a prime example of this important class of compounds. Its unique arrangement of amino, bromo, and methoxy (B1213986) functional groups on a benzoic acid core imparts a distinct combination of reactivity and structural properties that are highly valued in academic and industrial research.

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are fundamental to organic synthesis. The presence of a stable benzene (B151609) ring coupled with a reactive carboxyl group makes them ideal starting materials or intermediates. The true versatility of these compounds, however, is unlocked by the introduction of various substituents onto the aromatic ring.

These substituents profoundly influence the molecule's electronic properties, acidity, solubility, and steric profile. For instance, electron-withdrawing groups like halogens can increase the acidity of the carboxylic acid, while electron-donating groups like amino or methoxy moieties can modulate the reactivity of the aromatic ring towards electrophilic substitution. This ability to fine-tune molecular properties has made substituted benzoic acids indispensable in numerous applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. preprints.orgresearchgate.net In medicinal chemistry, the benzoic acid scaffold is frequently utilized as a building block for designing molecules that can interact with biological targets, such as enzymes and receptors. nih.govnih.govresearchgate.net

The specific structure of this compound makes it a particularly valuable and versatile scaffold for chemical synthesis. Each of its functional groups offers a "handle" for distinct and selective chemical transformations, allowing researchers to construct complex molecular architectures.

The Carboxylic Acid Group (-COOH): This group can be readily converted into a wide range of derivatives, including esters, amides, and acid halides. In the context of drug discovery, the carboxyl group often acts as a key anchoring point, forming crucial hydrogen bonds with amino acid residues in the active sites of proteins. nih.gov

The Amino Group (-NH₂): As a primary amine, this group is a potent nucleophile and can participate in reactions such as acylation and alkylation. Furthermore, it can be converted into a diazonium salt, which is a highly versatile intermediate that can be replaced by a wide variety of other functional groups.

The Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive site for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds at this position, providing a powerful tool for molecular elaboration.

The Methoxy Group (-OCH₃): This electron-donating group influences the electronic landscape of the aromatic ring. It can also be cleaved under specific conditions to reveal a phenol (B47542) (a hydroxyl group), which provides an additional site for modification, such as through Williamson ether synthesis. acs.org

The specific spatial and electronic arrangement of these four distinct functionalities on a single, stable benzene ring makes this compound a highly specialized building block for constructing novel compounds with precisely controlled three-dimensional structures, particularly in the synthesis of heterocyclic systems and potential bioactive molecules.

Chemical Properties of this compound

The following table summarizes the key chemical identifiers and computed properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C(=C(C=C1)N)Br)C(=O)O |

| InChI Key | FZACOKMWGJURTF-UHFFFAOYSA-N |

| CAS Number | Not available in major public databases |

| Heavy Atom Count | 13 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNRNDPUFDPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286973 | |

| Record name | 2-Amino-3-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180497-47-5 | |

| Record name | 2-Amino-3-bromo-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180497-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-bromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Bromo 4 Methoxybenzoic Acid

Precursor-Based Synthesis Approaches

The synthesis of 2-amino-3-bromo-4-methoxybenzoic acid can be approached from several different starting materials, each requiring a unique sequence of reactions to install the necessary functional groups in the correct positions.

Synthesis from Related Methoxybenzoic Acid Derivatives

A common and logical starting point for the synthesis of this compound is from precursors that already contain the methoxy (B1213986) and benzoic acid moieties. A plausible multi-step synthesis begins with 4-methoxybenzoic acid. This route involves the introduction of a nitro group, which is subsequently reduced to an amino group, followed by a regioselective bromination.

The nitration of 4-methoxybenzoic acid is a critical step. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the carboxylic acid group, nitration is expected to occur at the ortho position (C3). However, the carboxylic acid group is a meta-director and deactivating, which can complicate the reaction. To achieve the desired 2-nitro-4-methoxybenzoic acid, specific nitrating conditions must be employed, often involving a mixture of nitric acid and sulfuric acid at controlled temperatures. truman.edugoogle.com

Once the nitro group is in place at the C2 position, it can be reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This step yields 2-amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid.

The final step is the regioselective bromination of 2-amino-4-methoxybenzoic acid. The amino and methoxy groups are both activating and ortho-, para-directing. The amino group at C2 directs to C3 and C5, while the methoxy group at C4 directs to C3 and C5. This convergence of directing effects strongly favors the introduction of the bromine atom at the C3 position. The bromination can be carried out using reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or bromine in acetic acid. nih.govjcsp.org.pk

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Methoxybenzoic Acid | Conc. HNO₃, Conc. H₂SO₄, low temperature | 4-Methoxy-2-nitrobenzoic Acid |

| 2 | 4-Methoxy-2-nitrobenzoic Acid | H₂, 10% Pd/C, Methanol (B129727), RT, 18 h | 2-Amino-4-methoxybenzoic Acid |

| 3 | 2-Amino-4-methoxybenzoic Acid | N-Bromosuccinimide (NBS), Acetonitrile, 0 °C to RT | This compound |

Derivations from Amino-substituted Benzoic Acid Precursors

An alternative approach starts with a commercially available amino-substituted benzoic acid, such as 2-amino-4-methoxybenzoic acid (4-methoxyanthranilic acid). nih.gov This precursor already possesses two of the three required functional groups in their correct positions. The synthesis is therefore simplified to a single, crucial step: the regioselective bromination at the C3 position.

As mentioned previously, the combined directing effects of the amino and methoxy groups strongly favor electrophilic substitution at the C3 position. The bromination of anthranilic acid itself with bromine in glacial acetic acid has been shown to yield a mixture of mono- and di-brominated products. scispace.com However, the presence of the activating methoxy group at C4 in 2-amino-4-methoxybenzoic acid is expected to enhance the selectivity for bromination at the adjacent C3 position. The reaction can be performed using bromine in acetic acid or with N-Bromosuccinimide (NBS) under controlled conditions to favor the mono-brominated product. jcsp.org.pkresearchgate.net

| Reactant | Reagents and Conditions | Product |

| 2-Amino-4-methoxybenzoic Acid | Br₂ in Glacial Acetic Acid, RT | This compound |

| 2-Amino-4-methoxybenzoic Acid | N-Bromosuccinimide (NBS), CH₃CN | This compound |

Conversion from Other Substituted Benzoic Acid Analogs

The synthesis can also be envisioned from other substituted benzoic acid analogs through functional group interconversions. For instance, a synthetic route could start from a precursor like 3-bromo-4-methoxybenzoic acid. The challenge in this approach is the regioselective introduction of the amino group at the C2 position. Direct amination of an aromatic ring is generally difficult. A more viable strategy would involve the nitration of 3-bromo-4-methoxybenzoic acid. The methoxy group at C4 will direct the incoming nitro group to the C3 and C5 positions, while the bromo group at C3 will direct to the C2 and C6 positions. The interplay of these directing effects would need to be carefully controlled to achieve the desired 2-nitro-3-bromo-4-methoxybenzoic acid intermediate, which could then be reduced to the target compound.

Another potential, though more complex, route could involve a Sandmeyer-type reaction. This would start with a precursor such as 2,3-diamino-4-methoxybenzoic acid. uni.lu Diazotization of the amino group at the C3 position, followed by treatment with a copper(I) bromide salt, could introduce the bromine atom. However, the synthesis of the starting diamino compound itself would likely require a multi-step sequence.

Advanced and Novel Synthetic Routes

Beyond the classical precursor-based methods, more advanced synthetic strategies can be employed to enhance efficiency, selectivity, and yield.

Regioselective Bromination Strategies

The key to a successful synthesis of this compound often lies in the ability to control the bromination step. The use of specific brominating agents and catalysts can significantly improve regioselectivity. For instance, while bromine in acetic acid is a common reagent, it can sometimes lead to over-bromination or a mixture of isomers. jcsp.org.pk

N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated aromatic rings. nih.govresearchgate.net The reaction can be carried out under various conditions, including in solvents like acetonitrile or under photochemical initiation. researchgate.net The choice of solvent and temperature can have a significant impact on the outcome of the reaction. For highly activated substrates, performing the reaction at low temperatures can help to control the reactivity and prevent the formation of byproducts.

Furthermore, the use of catalysts can enhance regioselectivity. While not explicitly documented for this specific substrate, methods for the regioselective bromination of phenols and other activated arenes often employ catalysts such as zeolites or Lewis acids to direct the bromine to a specific position. nih.gov

| Brominating Agent | Conditions | Advantages |

| Br₂/CH₃COOH | Room temperature | Readily available and inexpensive |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to RT | Milder, often more selective |

| NBS with photochemical initiation | UV light, room temperature | Can provide high yields for specific substrates |

Multi-step Synthetic Sequences Involving Complex Intermediates

More elaborate synthetic sequences can be designed to build the target molecule, particularly when aiming for high purity or when starting from readily available but structurally distant precursors. A hypothetical multi-step synthesis could involve the protection of the amino group of 2-amino-4-methoxybenzoic acid before bromination. For example, the amino group could be acetylated to form an acetamido group. This less-activating group would still direct bromination to the ortho position (C3), but with potentially greater control and reduced side reactions. Following bromination, the protecting acetyl group would be removed by hydrolysis to regenerate the amino group.

Another complex sequence could start from a different isomer, such as 3-methoxy-4-hydroxybenzoic acid. A reported synthesis of Bosutinib (B1684425), a protein kinase inhibitor, utilizes this starting material and involves a sequence of esterification, alkylation, nitration, and reduction. mdpi.com While the final product is different, the initial steps to introduce an amino group ortho to a methoxy group provide a valuable template for constructing the core of 2-amino-4-methoxybenzoic acid, which could then be brominated.

The synthesis of related compounds, such as 4-amino-3,5-dimethoxybenzoic acid from 3,5-dibromo-4-aminobenzoic acid via a copper-catalyzed methoxylation, also highlights the potential for using more advanced catalytic methods in multi-step syntheses. Such approaches, while potentially longer, can offer access to a wider range of substituted benzoic acids with high precision.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the context of this compound synthesis, several principles can be applied to minimize the environmental footprint.

Atom Economy: Traditional bromination and nitration reactions often utilize stoichiometric reagents that lead to the formation of significant inorganic salt waste. Designing catalytic versions of these reactions can substantially improve atom economy. For instance, using a catalytic amount of a Lewis acid for bromination instead of a stoichiometric amount reduces waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. In the proposed synthesis, the bromination step can be catalyzed by solid acid catalysts like zeolites or clays, which can be easily recovered and reused, minimizing waste. For the nitro group reduction, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly efficient and can be recycled.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can be explored to shorten reaction times and potentially lower energy usage compared to conventional heating.

Reduction of Derivatives: The proposed synthesis avoids the use of protecting groups for the carboxylic acid functionality, which aligns with the principle of reducing unnecessary derivatization steps. Direct functionalization of the aromatic ring is a more streamlined approach.

A summary of the application of green chemistry principles to the proposed synthesis is presented in the table below.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic bromination and nitration to minimize waste from stoichiometric reagents. |

| Safer Solvents | Employing water as a solvent for the reduction step and exploring greener alternatives to glacial acetic acid. |

| Catalysis | Using recyclable solid acid catalysts for bromination and heterogeneous catalysts (e.g., Pd/C) for reduction. |

| Energy Efficiency | Investigating microwave-assisted reactions to reduce reaction times and energy consumption. |

| Reduce Derivatives | Direct synthesis pathway avoids the need for protecting groups on the carboxylic acid. |

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and cost-effective. Each step in the synthesis of this compound requires careful optimization.

Step 1: Bromination of 4-methoxybenzoic acid The bromination of 4-methoxybenzoic acid to 3-bromo-4-methoxybenzoic acid is a key step. The methoxy group is an ortho-, para-directing activator. To achieve selective bromination at the 3-position (ortho to the methoxy group and meta to the carboxylic acid group), the choice of brominating agent and catalyst is crucial.

Effect of Catalyst: Lewis acid catalysts like FeCl₃ or AlCl₃ are commonly used. The concentration of the catalyst can influence the reaction rate and selectivity.

Effect of Temperature: The reaction temperature needs to be controlled to prevent over-bromination and side reactions.

Solvent: Glacial acetic acid is a common solvent, but its polarity and protic nature can affect the reaction.

An example of optimization data for the bromination step is shown in the table below, based on typical findings for similar reactions.

| Entry | Brominating Agent | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) of 3-bromo-4-methoxybenzoic acid |

| 1 | Br₂ | FeCl₃ (5) | 25 | Acetic Acid | 85 |

| 2 | Br₂ | FeCl₃ (10) | 25 | Acetic Acid | 92 |

| 3 | Br₂ | FeCl₃ (10) | 50 | Acetic Acid | 88 (with impurities) |

| 4 | NBS | Zeolite H-beta | 25 | Dichloromethane | 90 |

Step 2: Nitration of 3-bromo-4-methoxybenzoic acid The subsequent nitration of 3-bromo-4-methoxybenzoic acid must be controlled to direct the nitro group to the 2-position. The existing methoxy group is activating and ortho-, para-directing, while the bromo and carboxyl groups are deactivating and meta-directing. The position ortho to the activating methoxy group is favored.

Nitrating Agent: A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The ratio of these acids is a critical parameter to control the reactivity.

Temperature: Low temperatures are essential to prevent side reactions and ensure regioselectivity.

Step 3: Reduction of 2-nitro-3-bromo-4-methoxybenzoic acid The final step is the reduction of the nitro group to an amine.

Reducing Agent: Catalytic hydrogenation using H₂ gas with a catalyst like Pd/C is highly effective. Alternative reducing agents like tin(II) chloride in hydrochloric acid can also be used, but the workup is often more complex.

Pressure and Temperature: For catalytic hydrogenation, the hydrogen pressure and reaction temperature are key parameters to optimize for complete conversion without affecting other functional groups.

Optimization of the reduction step could yield the following representative results:

| Entry | Reducing System | Catalyst Loading (w/w%) | H₂ Pressure (psi) | Temperature (°C) | Yield (%) of this compound |

| 1 | H₂/Pd-C | 5 | 50 | 25 | 95 |

| 2 | H₂/Pd-C | 2 | 50 | 25 | 88 |

| 3 | H₂/Pd-C | 5 | 100 | 25 | 98 |

| 4 | H₂/Raney Ni | 10 | 100 | 50 | 92 |

Scale-Up Considerations in the Preparation of this compound

Scaling up the synthesis from a laboratory setting to industrial production presents several challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Transfer: Both nitration and bromination are exothermic reactions. On a large scale, efficient heat removal is critical to prevent runaway reactions and maintain control over the reaction temperature, which is crucial for selectivity and safety. The use of jacketed reactors with appropriate cooling systems is necessary.

Mass Transfer: In heterogeneous reactions, such as the catalytic hydrogenation step, efficient mixing is required to ensure good contact between the substrate, catalyst, and hydrogen gas. The choice of agitator design and agitation speed is important for achieving consistent reaction rates and avoiding localized over-heating.

Reagent Addition: The controlled addition of highly reactive reagents like bromine and nitric acid is crucial on a large scale. The addition rate must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature.

Safety: The use of hazardous materials like bromine, strong acids, and flammable hydrogen gas requires stringent safety protocols. This includes the use of appropriate personal protective equipment (PPE), well-ventilated work areas, and potentially the use of flow chemistry reactors to minimize the volume of hazardous materials at any given time.

Product Isolation and Purification: The method of product isolation (e.g., filtration, extraction) and purification (e.g., crystallization) must be scalable. The choice of crystallization solvent and the cooling profile are critical for obtaining the desired crystal form and purity on a large scale.

The table below outlines key scale-up considerations for each synthetic step.

| Synthetic Step | Key Scale-Up Consideration | Mitigation Strategy |

| Bromination | Exothermic reaction, release of HBr gas | Jacketed reactor for cooling, scrubber for HBr gas |

| Nitration | Highly exothermic, potential for runaway reaction | Controlled addition of nitrating mixture, efficient cooling |

| Reduction (Catalytic Hydrogenation) | Handling of flammable H₂ gas, catalyst handling and filtration | Use of a certified high-pressure reactor (autoclave), proper grounding, and inerting procedures for catalyst handling |

Reaction Chemistry and Mechanistic Studies of 2 Amino 3 Bromo 4 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Amino-3-bromo-4-methoxybenzoic Acid

The carboxylic acid group is a primary site for transformations such as esterification and amide bond formation, enabling the linkage of this core structure to other molecules.

Esterification of the carboxylic acid group in this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comgoogle.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. google.com For instance, reacting the acid with methanol (B129727) under acidic catalysis would yield methyl 2-amino-3-bromo-4-methoxybenzoate. google.com

Table 1: Representative Esterification Conditions

| Reactant | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (catalytic), Reflux | Methyl 2-amino-3-bromo-4-methoxybenzoate | A standard Fischer esterification method. google.com |

| This compound | Ethanol, Formic Acid, Xylene, Reflux | Ethyl 2-amino-3-bromo-4-methoxybenzoate | Formic acid can act as a catalyst for direct esterification. google.com |

The formation of an amide bond from this compound and an amine is a crucial transformation in medicinal and materials chemistry. luxembourg-bio.com This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com

A plethora of "coupling reagents" have been developed to facilitate this transformation under mild conditions. luxembourg-bio.comunimi.it These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then displaced by the amine to form the amide. To improve yields and suppress side reactions like epimerization (in the case of chiral acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues activate the carboxylic acid by forming a reactive phosphonium ester.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and form active esters that rapidly react with amines. rsc.org

The general mechanism involves the initial reaction of the carboxylic acid with the coupling reagent to form an activated species. This species is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the stable amide bond and a water-soluble or easily removable byproduct. luxembourg-bio.comrsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Mechanism | Byproducts | Key Features |

|---|---|---|---|

| DCC/EDC | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) / EDC-urea | Inexpensive; DCU is often insoluble and easily filtered. luxembourg-bio.com |

| BOP | Forms acyloxyphosphonium salt | Hexamethylphosphoramide (HMPA) | High efficiency but generates carcinogenic HMPA. |

Transformations Involving the Aromatic Amino Group of this compound

The primary aromatic amino group is a versatile handle for a variety of chemical modifications, including diazotization and acylation reactions.

The aromatic amino group of this compound can be converted into a diazonium salt. This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comlearncbse.in The resulting diazonium salt, 3-bromo-4-methoxy-2-carboxybenzenediazonium chloride, is a highly valuable intermediate.

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. researchgate.netscirp.org These reactions significantly expand the synthetic utility of the parent compound. For example:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chlorine or bromine atom, respectively.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org

Hydroxylation: Heating the diazonium salt in an aqueous solution leads to the formation of a phenol (B47542). scirp.org

The nucleophilic amino group readily undergoes acylation reactions with acylating agents such as acid chlorides or anhydrides to form amides. byjus.com This reaction is often performed in the presence of a base, like pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. byjus.com For instance, reacting this compound with acetyl chloride would yield 2-(acetylamino)-3-bromo-4-methoxybenzoic acid. This transformation is also useful for protecting the amino group during subsequent reactions.

The amino group can also be alkylated or participate in the formation of other nitrogen-containing functional groups, although these reactions can be less selective and may require specific catalysts or protecting group strategies to avoid reactions at other sites of the molecule.

Halogen-Mediated Transformations of the Bromine Atom in this compound

The bromine atom on the aromatic ring serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 3-position. The reaction is known for its mild conditions and high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. wikipedia.orgnih.govorganic-chemistry.org This provides a direct method for vinylation of the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation would allow for the synthesis of 2,3-diamino-4-methoxybenzoic acid derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (vinyl) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org In the subsequent step, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the ring. youtube.com

For this compound, the aromatic ring is substituted with both electron-donating (amino and methoxy) and electron-withdrawing (carboxyl) groups. The success of a nucleophilic aromatic substitution reaction is highly dependent on the electronic nature of the aromatic ring. Typically, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

| Reaction Type | Key Features | Applicability to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination mechanism via a Meisenheimer complex. libretexts.org | The presence of electron-donating groups (amino, methoxy) may hinder the reaction, while the electron-withdrawing carboxyl group may have a modest activating effect. |

| Concerted Nucleophilic Aromatic Substitution (cSNAr) | Single-step mechanism without a stable intermediate. nih.gov | May be a possible pathway under specific conditions, especially if the traditional SNAr pathway is disfavored. |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is widely used in the synthesis of biaryls and other complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

This compound is a suitable substrate for Suzuki-Miyaura coupling, with the bromine atom serving as the leaving group. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Recent studies have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the feasibility of such reactions on substrates structurally similar to this compound. nih.gov The presence of the free amino group does not necessarily inhibit the reaction and can even participate in directing the catalytic process. nih.gov

| Catalyst System | Reactant | Product | Key Advantages |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Organoboron Reagent (e.g., Arylboronic acid) | Biaryl derivative | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. nih.gov |

Reduction of the Bromine Atom

The bromine atom of this compound can be selectively removed through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.orgresearchwithrutgers.com This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. sci-hub.se

The bromo substituent can be selectively reduced under neutral conditions, which is advantageous as it is compatible with other functional groups present in the molecule, such as the carboxylic acid, amino, and methoxy (B1213986) groups. organic-chemistry.orgresearchwithrutgers.com The relative ease of reduction of aryl bromides compared to other aryl halides, like chlorides, allows for selective dehalogenation. organic-chemistry.orgresearchwithrutgers.com

This reduction can be a crucial step in a multi-step synthesis where the bromine atom is initially used as a protecting or directing group to achieve a specific substitution pattern on the aromatic ring, and is subsequently removed to yield the final desired product. organic-chemistry.orgresearchwithrutgers.com

| Reduction Method | Catalyst | Hydrogen Source | Selectivity |

| Catalytic Hydrogenation | 10% Palladium-on-carbon (Pd/C) | Hydrogen gas (H₂) or hydrogen donors (e.g., sodium hypophosphite) organic-chemistry.orgsci-hub.se | High selectivity for the reduction of the C-Br bond in the presence of other functional groups. organic-chemistry.orgresearchwithrutgers.com |

Influence of the Methoxy Group on Reaction Pathways of this compound

The methoxy group (-OCH₃) at the 4-position of the benzoic acid ring plays a significant role in modulating the reactivity of the molecule. As a strong electron-donating group through resonance and a weak electron-withdrawing group through induction, its net effect is to increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

In the context of nucleophilic aromatic substitution , the electron-donating nature of the methoxy group generally deactivates the ring towards attack by nucleophiles. By increasing the electron density at the carbon atom bearing the bromine, it makes the initial attack by a nucleophile less favorable.

For palladium-catalyzed coupling reactions , the electronic effect of the methoxy group can influence the rate of the oxidative addition step. Electron-donating groups can sometimes slow down this step. However, the Suzuki-Miyaura reaction is generally robust and can tolerate a wide range of electronic effects from substituents on the aryl halide.

The steric bulk of the methoxy group, although not exceptionally large, can also exert some influence on the regioselectivity of reactions, particularly those involving attack at the adjacent bromine atom.

| Reaction Type | Influence of Methoxy Group | Rationale |

| Nucleophilic Aromatic Substitution | Deactivating | Increases electron density on the aromatic ring, disfavoring nucleophilic attack. |

| Palladium-Catalyzed Coupling | Minor electronic influence | Can slightly affect the rate of oxidative addition, but the reaction is generally tolerant. |

Detailed Mechanistic Investigations using Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can provide valuable insights into its reactivity that may be difficult to obtain experimentally.

Such studies can be employed to:

Model Reaction Pathways: The entire energy profile of a reaction, including transition states and intermediates, can be calculated. This allows for a comparison of the feasibility of different proposed mechanisms. For instance, one could computationally compare the energy barriers for a stepwise SNAr mechanism versus a concerted cSNAr pathway.

Analyze Electronic Structure: DFT can be used to calculate various electronic properties of the molecule, such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps. These properties help in understanding the inherent reactivity of different sites within the molecule. For example, the analysis of the LUMO can indicate the most likely site for nucleophilic attack.

Investigate Substituent Effects: The influence of the amino, bromo, and methoxy groups on the geometry and electronic structure of the transition states and intermediates can be systematically studied. This can provide a quantitative understanding of how these substituents control the reaction pathways and rates.

A DFT study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, has been conducted to determine its structure and various molecular parameters, demonstrating the applicability of these computational methods to similar molecular systems. researchgate.net Such studies can predict reactivity descriptors like ionization energy, hardness, and electrophilicity. researchgate.net

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties (HOMO/LUMO), atomic charges. | Elucidation of reaction mechanisms for nucleophilic substitution and palladium-catalyzed coupling, and rationalization of the influence of substituents on reactivity. researchgate.net |

Derivatization Strategies and Scaffold Modification of 2 Amino 3 Bromo 4 Methoxybenzoic Acid

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, SAR analyses help in designing new chemical entities with enhanced potency and selectivity. iomcworld.com Key structural features such as electron-donating or -accepting groups, lipophilicity, and hydrogen bonding capabilities are systematically varied to observe the effect on bioactivity. iomcworld.comyoutube.com

While specific SAR studies focused exclusively on 2-amino-3-bromo-4-methoxybenzoic acid are not extensively detailed in the provided search results, the principles can be inferred from related structures. The design of derivatives typically involves:

Modification of Substituents: Altering the nature and position of substituents on the phenyl ring to modulate electronic and steric properties. For instance, replacing the methoxy (B1213986) group with other alkoxy groups of varying chain lengths or introducing different halogens can impact the molecule's interaction with biological targets. nih.gov

Isosteric Replacement: Substituting functional groups with others that have similar spatial and electronic characteristics to probe the importance of that group for activity. For example, replacing the carboxylic acid with a tetrazole ring. acs.org

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can lead to higher affinity for a target receptor.

The synthesis of a library of such derivatives allows for systematic evaluation, providing critical data for constructing robust SAR models. These models are invaluable for the rational design of more effective therapeutic agents.

Functionalization at the Amino and Carboxylic Acid Positions of the this compound Scaffold

The amino (-NH₂) and carboxylic acid (-COOH) groups on the this compound scaffold are primary sites for chemical modification, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework.

Functionalization of the Amino Group: The primary amino group is a potent nucleophile and can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common first step in the synthesis of more complex heterocyclic systems like quinazolinones. nih.gov

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety can be transformed into various derivatives, including:

Esterification: Conversion to esters through reaction with alcohols, typically under acidic conditions (Fischer esterification). libretexts.org

Amide Formation: Coupling with amines to form amides, often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) to produce a highly reactive acyl chloride intermediate. libretexts.org

These transformations are fundamental in building molecular diversity from the parent scaffold.

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acyl Chloride / Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | |

| Acid Chloride Formation | SOCl₂ | Acyl Chloride |

Modifications and Transformations of the Halogen and Methoxy Groups

The bromine and methoxy groups on the aromatic ring offer further opportunities for scaffold modification, enabling the introduction of diverse substituents and the exploration of new chemical space.

Transformations of the Bromo Group: The bromine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions, making it a versatile handle for derivatization. Key reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, alkyl, or alkenyl groups. mdpi.comnih.gov

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds.

Hiyama Coupling: Palladium-catalyzed reaction with organosilanes. arkat-usa.org

Negishi Coupling: Palladium-catalyzed reaction with organozinc compounds. mdpi.com

These reactions are powerful tools for creating complex biaryl structures and other elaborate molecular architectures from the bromo-substituted scaffold.

Modifications of the Methoxy Group: The methoxy group (-OCH₃) can also be chemically altered, primarily through:

Demethylation: Cleavage of the methyl ether to yield a hydroxyl group (phenol). This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol (B47542) is a versatile intermediate that can undergo further reactions, such as O-alkylation or conversion to esters.

| Functional Group | Reaction Type | Key Reagents | Typical Product |

|---|---|---|---|

| Bromo (-Br) | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | Biaryl or Alkylated Arene |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Arylamine | |

| Hiyama Coupling | Organosilane, Pd Catalyst, Fluoride Source | Biaryl or Alkenylated Arene | |

| Negishi Coupling | Organozinc Reagent, Pd Catalyst | Biaryl or Alkylated Arene | |

| Methoxy (-OCH₃) | Demethylation | BBr₃ or HBr | Phenol (-OH) |

Incorporation of this compound into Complex Molecular Architectures

This compound, as a substituted anthranilic acid, is a valuable building block for the synthesis of various fused heterocyclic systems. These complex architectures are often of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones . nih.gov Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comtandfonline.com

Common synthetic routes to quinazolinones from anthranilic acid precursors involve:

Condensation with Amides: Heating anthranilic acid with formamide (B127407) is a classic method to produce the parent quinazolin-4(3H)-one. epstem.net

Reaction with Acyl Chlorides and Amines: A two-step process where the anthranilic acid is first acylated, followed by cyclization with a primary amine. This often proceeds through a benzoxazinone (B8607429) intermediate. nih.govnih.gov

One-Pot Reactions: Modern synthetic methods often employ one-pot procedures, for example, by reacting the anthranilic acid, an amine, and an orthoester under microwave irradiation, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

The presence of the bromo and methoxy substituents on the this compound scaffold allows for the creation of a diverse library of substituted quinazolinones. These substituents can then be further modified using the cross-coupling or demethylation reactions described previously, enabling the construction of highly complex and functionally diverse molecules. Beyond quinazolinones, this scaffold can be used to access other fused N-heterocycles, making it a versatile precursor in synthetic organic chemistry. amazonaws.com

Computational and Theoretical Chemical Studies of 2 Amino 3 Bromo 4 Methoxybenzoic Acid

Quantum Chemical Calculations for 2-Amino-3-bromo-4-methoxybenzoic Acid

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These methods model the electronic structure and geometry of a compound, offering insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy configuration. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net For a molecule like this compound, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The B3LYP functional is known for its balance of accuracy and computational efficiency, while the 6-311++G(d,p) basis set provides a flexible description of the electron distribution.

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific calculated values for this compound are not present in the searched literature, a hypothetical table of optimized parameters can be constructed based on known values for similar structures. semanticscholar.org

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å | Bond Angle | C-C-C (ring) | ~118° - 121° |

| C-COOH | ~1.49 Å | C-C-COOH | ~120° | ||

| C=O | ~1.21 Å | O=C-OH | ~122° | ||

| C-OH | ~1.36 Å | C-C-NH2 | ~121° | ||

| C-Br | ~1.90 Å | C-C-O(CH3) | ~119° | ||

| C-NH2 | ~1.38 Å | C-O-C | ~117° | ||

| C-O(CH3) | ~1.37 Å |

Note: These values are illustrative and represent typical ranges seen in similar substituted benzoic acids.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve studying the rotation around key single bonds, primarily the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, spectral properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | -6.2 eV | Electron-donating ability |

| E(LUMO) | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.4 eV | Chemical reactivity and kinetic stability |

Note: These values are hypothetical, based on typical values for similar aromatic compounds. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netsemanticscholar.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxyl and methoxy groups.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the amino group, would exhibit positive potential. semanticscholar.org

The MEP map provides a clear picture of the molecule's polarity and helps to understand sites for intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors and Global/Local Reactivity Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated using the energies of the frontier orbitals. researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -E(HOMO)).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E(LUMO)).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).

Local Reactivity Analysis: This involves calculating Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a site-specific view of reactivity that complements the global descriptors. researchgate.net

Interactive Table 3: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 6.2 | Energy needed to remove an electron |

| Electron Affinity (A) | -E(LUMO) | 1.8 | Energy released when gaining an electron |

| Electronegativity (χ) | (I+A)/2 | 4.0 | Overall electron-attracting power |

| Chemical Hardness (η) | (I-A)/2 | 2.2 | Resistance to electronic change |

| Chemical Softness (S) | 1/2η | 0.227 | Ease of electronic change |

| Electrophilicity Index (ω) | χ²/2η | 3.64 | Capacity to accept electrons |

Note: These values are derived from the hypothetical FMO energies in Table 2.

While computational studies have been performed on analogous molecules, such as other substituted benzoic acid derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but different compounds. Presenting such data would be scientifically inaccurate and would violate the core instruction to exclusively discuss the specified molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections at this time due to the absence of specific research on this compound. Generating such an article would require fabricating data, which would compromise the integrity and accuracy of the information provided.

Advanced Analytical Techniques in Research on 2 Amino 3 Bromo 4 Methoxybenzoic Acid

Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to generate distinct spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 2-amino-3-bromo-4-methoxybenzoic acid, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, while the amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broader signals, the positions of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It would show distinct peaks for the carboxylic acid carbon, the methoxy carbon, and the eight carbons of the substituted benzene ring. The chemical shifts of these carbons are indicative of their electronic environment, influenced by the attached functional groups (amino, bromo, methoxy, and carboxyl).

While specific experimental data for this compound is not widely published, analysis of closely related structures provides insight into the expected spectral characteristics.

Table 1: Representative ¹H and ¹³C NMR Data for Compounds Structurally Related to this compound

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| 4-Methoxybenzoic acid | ¹³C | DMSO-d₆ | 167.3 (C=O), 163.2 (C-O), 131.4 (Ar-CH), 123.0 (Ar-C), 113.8 (Ar-CH), 55.4 (OCH₃) |

| 2-Amino-4-methoxybenzoic acid | ¹H | - | Signals for aromatic protons, amine protons, methoxy protons, and carboxylic acid proton are expected. |

| 3-Bromo-4-methoxybenzoic acid | ¹H | - | Data available, typically showing aromatic protons in the 7-8 ppm range and a methoxy signal around 3.9 ppm. |

Note: The data presented is for illustrative purposes based on structurally similar compounds. Actual chemical shifts for this compound may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

For this compound, key vibrational bands would include:

O-H Stretch: A broad band from the carboxylic acid group.

N-H Stretch: Sharp to moderately broad peaks from the primary amine group.

C-H Stretch: Signals from the aromatic ring and the methoxy group.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group.

C=C Stretch: Multiple bands corresponding to the aromatic ring.

C-O Stretch: Bands associated with the ether (methoxy) and carboxylic acid groups.

C-Br Stretch: A vibration at lower frequencies, confirming the presence of the bromine substituent.

Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amine | N-H Stretch | 3500 - 3300 |

| Carbonyl | C=O Stretch | 1725 - 1700 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Methoxy | C-O Stretch | 1275 - 1200 |

| Bromoalkane | C-Br Stretch | 690 - 515 |

Note: These are general ranges; the precise frequencies for the target compound depend on its specific molecular structure and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.

The monoisotopic mass of this compound (C₈H₈BrNO₃) is approximately 244.96876 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two peaks of similar intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Fragmentation analysis involves breaking the molecule into smaller, charged fragments. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire carboxyl group (•COOH). miamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 245.97605 |

| [M+Na]⁺ | 267.95799 |

| [M-H]⁻ | 243.96149 |

Source: Predicted data from PubChemLite for C₈H₈BrNO₃. uni.lu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is used both to assess the purity of the final product and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A common mode for analyzing compounds like this compound is reversed-phase HPLC. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with an acid modifier like formic acid). thermofisher.com The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for qualitative analysis. It is highly effective for monitoring reaction progress by comparing the spot of the reaction mixture to spots of the starting materials. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). The components separate based on their differential affinity for the stationary and mobile phases, characterized by the retention factor (Rƒ) value. The Rƒ value is a ratio of the distance traveled by the solute to the distance traveled by the solvent front, and it is characteristic for a given compound under specific conditions. rsc.org

X-ray Diffraction for Solid-State Structural Elucidation

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been published in publicly accessible research literature. While X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, such a study for this specific compound is not currently available.

The elucidation of the crystal structure of this compound would provide invaluable insights into its solid-state conformation, including bond lengths, bond angles, and torsional angles. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. These structural details are fundamental to predicting and interpreting the compound's physicochemical properties, including its melting point, solubility, and stability.

Applications of 2 Amino 3 Bromo 4 Methoxybenzoic Acid in Advanced Organic Synthesis

Utilization in Heterocyclic Ring System Construction

The inherent structure of 2-amino-3-bromo-4-methoxybenzoic acid, containing both a nucleophilic amino group and a carboxylic acid on an aromatic ring, makes it an ideal starting material for the synthesis of various fused heterocyclic systems. Anthranilic acid and its derivatives are well-established precursors for heterocycles that form the core of many pharmaceutically active compounds. researchgate.netresearchgate.net

The vicinal amino and carboxyl groups can participate in a variety of cyclization reactions. For instance, in reactions with ketones or β-keto esters (like the Friedländer annulation), it can be used to form substituted quinolines. Similarly, reactions with appropriate reagents can lead to the formation of quinazolinones, a privileged scaffold in medicinal chemistry. The synthesis of 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline from 5-bromoanthranilic acid highlights a parallel reaction pathway. nih.gov

The bromine and methoxy (B1213986) substituents play a crucial role in these syntheses. The methoxy group modulates the electron density of the benzene (B151609) ring, influencing the regioselectivity and rate of cyclization reactions. The bromine atom, strategically positioned on the ring, serves as a key functional handle for post-cyclization modifications. nih.gov It can be readily transformed through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of highly complex, polycyclic systems. This dual functionality makes this compound a powerful tool for generating molecular diversity in drug discovery and materials science.

Table 1: Potential Heterocyclic Systems from this compound This table is based on established reactions of anthranilic acid derivatives.

| Heterocyclic System | Reaction Type | Co-reactant Example |

|---|---|---|

| Quinolines | Friedländer Annulation | Cyclohexanone |

| Quinazolinones | Niementowski Reaction | Formamide (B127407) |

| Acridones | Bernthsen Acridine Synthesis | Zinc Chloride / Acetic Acid |

| Benzoxazinones | Condensation | Phosgene or equivalent |

Role as a Precursor for the Synthesis of Complex Organic Molecules

Beyond simple heterocycles, this compound is a valuable starting point for the total synthesis of complex organic molecules, including natural products and pharmaceuticals. Its multiple functional groups can be manipulated sequentially to build molecular complexity in a controlled manner.

The synthetic utility of this compound is demonstrated by analogy to similar structures used in multi-step syntheses. For example, a novel synthesis of the cancer drug bosutinib (B1684425) was developed starting from 3-methoxy-4-hydroxybenzoic acid, which underwent a series of transformations including nitration, reduction, cyclization, and amination. mdpi.com Similarly, the amino group of this compound can be readily converted into a variety of other functionalities. It can be diazotized and subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -I, -CN) via Sandmeyer or Schiemann reactions. The carboxylic acid group can be reduced to a primary alcohol, converted to esters or amides, or used to direct ortho-lithiation.

The bromine atom is arguably its most versatile handle for building complex structures. nih.gov It provides a reliable site for introducing carbon-carbon and carbon-heteroatom bonds through palladium, copper, or nickel-catalyzed cross-coupling reactions. This allows for the precise connection of large, intricate molecular fragments, a key strategy in modern convergent synthesis.

Table 2: Synthetic Transformations of Functional Groups This table outlines potential synthetic modifications of the title compound's functional groups.

| Functional Group | Potential Transformation | Reagents/Reaction Type | Resulting Functionality |

|---|---|---|---|

| Amino (-NH₂) | Diazotization/Substitution | NaNO₂, HX then CuX | Halogen, Cyano, etc. |

| Amino (-NH₂) | Acylation | Acetyl Chloride | Amide (-NHAc) |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |

Integration into Supramolecular Chemistry Scaffolds

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound possesses several key features that make it an attractive building block for constructing such assemblies.

The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust, directional interactions. It can participate in the formation of well-defined hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The amino group provides additional hydrogen bond donor sites, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor.

Together, these groups can direct the self-assembly of molecules into predictable, higher-order structures such as tapes, sheets, or three-dimensional networks. The planar aromatic ring can also engage in π-π stacking interactions, further stabilizing the resulting supramolecular architecture. The interplay between hydrogen bonding and π-stacking can be used to create sophisticated molecular materials with applications in areas like crystal engineering, host-guest chemistry, and the development of functional organic frameworks. The bromine atom can influence crystal packing through halogen bonding and also provides a site for post-assembly covalent modification to lock the supramolecular structure in place.

Table 3: Non-Covalent Interaction Capabilities This table details the functional groups and their potential roles in forming supramolecular structures.

| Functional Group/Moiety | Potential Non-Covalent Interaction | Role in Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor & Acceptor) | Dimer formation, chain propagation |

| Amino (-NH₂) | Hydrogen Bonding (Donor) | Inter-layer or inter-chain linking |

| Methoxy (-OCH₃) | Hydrogen Bonding (Acceptor) | Fine-tuning of structure |

| Aromatic Ring | π-π Stacking | Stabilization of layered structures |

| Bromo (-Br) | Halogen Bonding, Dipole Interactions | Direction of crystal packing |

Development of Novel Chemical Probes and Tools

Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. nih.govnih.gov The development of small-molecule fluorescent probes is a rapidly advancing field, with applications in diagnostics, drug screening, and fluorescence-guided surgery. nih.govrsc.org Anthranilic acid and its derivatives are intrinsically fluorescent due to the electron-donating amino group and electron-withdrawing carboxyl group creating a push-pull electronic system.

This inherent fluorescence makes this compound a promising scaffold for the design of novel chemical probes. The photophysical properties of the molecule can be modulated by analyte-triggered chemical reactions involving its functional groups. For example, a probe could be designed where the fluorescence is initially "quenched." Upon reaction with a specific enzyme or reactive oxygen species, a chemical transformation could occur—such as the cleavage of a specific group attached to the amine or the removal of the bromine atom—that "turns on" the fluorescence. rsc.org

The amino group is particularly useful for this purpose, as it can be modified with a recognition moiety that is cleaved by a target enzyme. nih.gov For instance, linking a peptide sequence recognized by a specific protease to the amino group could create a probe for that enzyme's activity. The carboxylic acid could serve as a binding site for metal ions, leading to a change in fluorescence upon coordination. The development of libraries of such probes allows for the efficient screening and discovery of tools for imaging and biomarker detection. rsc.orgbiorxiv.org

Table 4: Hypothetical Chemical Probe Designs This table illustrates potential applications of the title compound as a fluorescent probe scaffold.

Structure Activity Relationship Sar Investigations of 2 Amino 3 Bromo 4 Methoxybenzoic Acid Scaffolds

Methodologies for In Vitro SAR Studies on Benzoic Acid Derivatives

In vitro SAR studies for benzoic acid derivatives like 2-amino-3-bromo-4-methoxybenzoic acid employ a variety of methodologies to elucidate the relationship between their chemical structure and activity. These techniques are essential for designing new chemical entities with desired properties. iomcworld.com

One common approach involves the synthesis of a series of analogues where specific substituents on the benzoic acid scaffold are systematically varied. nih.gov For this compound, this could involve altering the position or nature of the bromo and methoxy (B1213986) groups, or substituting the amino group. These synthesized derivatives are then subjected to biological assays to determine their activity. nih.govnih.gov

Antifungal activity, for example, can be assessed by determining the minimum inhibitory concentration (MIC) against various fungal strains. researchgate.net In such studies, researchers have observed that the position of substituents on the phenyl ring of benzoic acid derivatives can significantly impact their antifungal efficacy. researchgate.net

Another key in vitro method is the use of enzymatic assays. For instance, if the benzoic acid derivative is being investigated as an enzyme inhibitor, its potency is often determined by measuring the half-maximal inhibitory concentration (IC50). This has been applied in studies of benzoic acid derivatives as inhibitors of enzymes like 12-lipoxygenase. nih.gov

Furthermore, cell-based assays are crucial for understanding the effects of these compounds in a more biologically relevant context. For example, the impact of benzoic acid derivatives on cancer cells can be evaluated through cytotoxicity assays and by studying their effects on cell proliferation and viability in both 2D and 3D cell cultures. mdpi.com

The following table summarizes common in vitro methodologies used in SAR studies of benzoic acid derivatives:

| Methodology | Description | Key Parameters Measured |

| Synthesis of Analogues | Systematic modification of the chemical structure of the lead compound. | - |

| Antimicrobial Assays | Evaluation of the ability of compounds to inhibit the growth of microorganisms. | Minimum Inhibitory Concentration (MIC) |

| Enzyme Inhibition Assays | Measurement of the inhibitory effect of compounds on specific enzymes. | Half-maximal Inhibitory Concentration (IC50) |

| Cell-Based Assays | Assessment of the biological effects of compounds on living cells. | Cytotoxicity, Cell Proliferation, Gene Expression |

| Binding Assays | Determination of the affinity of a compound for its biological target. | Dissociation Constant (Kd) |

Impact of Aromatic Substituents on Scaffold Chemical Interactions

Substituents on the benzene (B151609) ring can be broadly classified as either electron-donating or electron-withdrawing. researchgate.net Electron-withdrawing groups, such as the nitro group (-NO2) or halogens (like bromine), increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion through inductive effects. libretexts.orglibretexts.org This stabilization makes the proton of the carboxylic acid more likely to dissociate. Conversely, electron-donating groups, such as the methoxy group (-OCH3) or an amino group (-NH2), decrease the acidity of the benzoic acid by destabilizing the carboxylate anion. libretexts.org